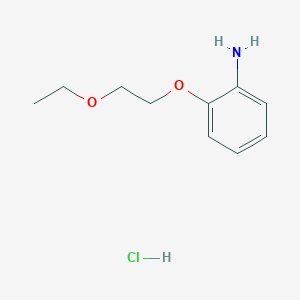
2-(2-Ethoxyethoxy)aniline hydrochloride
Descripción general
Descripción
2-(2-Ethoxyethoxy)aniline hydrochloride is a biochemical compound with the molecular formula C10H15NO2 HCl and a molecular weight of 217.7 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2-(2-Ethoxyethoxy)aniline hydrochloride consists of an aniline group (a benzene ring with an attached amine group) and an ethoxyethoxy group .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(2-Ethoxyethoxy)aniline hydrochloride include a molecular weight of 217.7 and a molecular formula of C10H15NO2 HCl .Aplicaciones Científicas De Investigación
Organic Synthesis and Medicinal Chemistry Applications
- Quinoxaline Derivatives Synthesis : 2-Cyano-3-hydroxyquinoxaline derivatives, upon reaction with anilines, are transformed into 2-anilino-quinoxalines, indicating the utility of aniline derivatives in synthesizing complex organic molecules with potential pharmaceutical applications (Ahmad et al., 1965).
- Src Kinase Inhibitors : Optimization of anilino groups in quinolinecarbonitriles has led to potent inhibitors of Src kinase activity, underscoring the importance of aniline derivatives in developing targeted cancer therapies (Boschelli et al., 2001).
Materials Science and Polymer Research
- Polyurethane Cationomers Synthesis : Aniline groups play a crucial role in the synthesis of polyurethane cationomers with fluorescent properties, highlighting their importance in creating advanced materials with specific optical properties (Buruianǎ et al., 2005).
- Polyaniline Production : Aniline oxidation in ethylene glycol or glycerol has been studied, showing how solvent choice affects the conductivity and morphology of polyaniline, a conductive polymer with applications in electronics and materials science (Konyushenko et al., 2011).
Environmental Science
- Water Decontamination : The reactivity of aniline-based pharmaceuticals with sulfate radical anion for water decontamination has been investigated, demonstrating the potential of aniline derivatives in environmental cleanup processes (Ahmed et al., 2012).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-(2-ethoxyethoxy)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-2-12-7-8-13-10-6-4-3-5-9(10)11;/h3-6H,2,7-8,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOJBCJLIJTIBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC=C1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



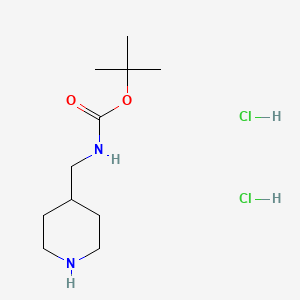

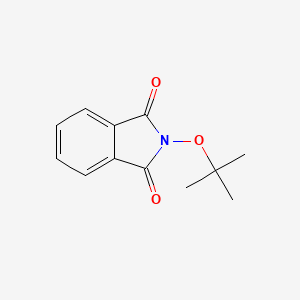
![6-chloro-N-(1H-indol-6-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B1644402.png)
![5-[(2-Bromophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1644403.png)


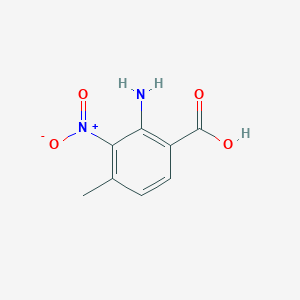

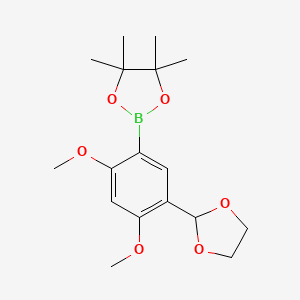
![3-[2-(Trifluoromethyl)phenyl]pyridine](/img/structure/B1644436.png)
![1,3,5-Tris[4-(diphenylamino)phenyl]benzene](/img/structure/B1644438.png)

![1H-Pyrrolo[2,3-b]pyridine, 1-propyl-](/img/structure/B1644440.png)